molecular formula C19H17ClN4O2S2 B2498840 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 921487-06-1

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2498840
CAS No.: 921487-06-1
M. Wt: 432.94
InChI Key: CSXAKMLBAZYAKW-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Urea Linkage: This step involves the reaction of an amine with an isocyanate to form the urea bond.

    Attachment of Functional Groups: The chlorophenyl and methylthio groups are introduced through substitution reactions, often using halogenated precursors and nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylthio group.

    Reduction: Reduction reactions can target the urea linkage and the thiazole ring.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the urea linkage can produce amines.

Scientific Research Applications

Structural Features

The compound's structure can be broken down into several key components:

  • Thiazole Ring : This five-membered heterocyclic ring containing sulfur and nitrogen is known for its biological activity.
  • Urea Linkage : This functional group contributes to the compound's ability to form hydrogen bonds, influencing its interaction with biological targets.
  • Chlorophenyl and Methylthio Groups : These substituents enhance the compound's chemical reactivity and may contribute to its pharmacological properties.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have shown that compounds with similar structural motifs possess anticancer properties. The thiazole moiety is often associated with the inhibition of cancer cell proliferation and induction of apoptosis. The specific mechanisms by which this compound exerts its anticancer effects are still under investigation, but it may involve the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Properties

The presence of the chlorophenyl group suggests potential antimicrobial activity. Compounds with similar structures have been documented to exhibit efficacy against various bacterial strains, making this compound a candidate for further exploration in antibiotic development.

Anti-inflammatory Effects

Given the structural similarities with other known anti-inflammatory agents, this compound may also exhibit anti-inflammatory properties. Research into its mechanism of action could reveal pathways involved in inflammation modulation.

Synthetic Routes

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through reactions between thioamides and α-haloketones under basic conditions.
  • Urea Linkage Formation : The thiazole derivative is reacted with isocyanates to introduce the urea functionality.
  • Acetamide Formation : The final product is synthesized by reacting the urea intermediate with appropriate amines.

Case Studies

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models.
Study 2Antimicrobial EfficacyShowed effectiveness against resistant bacterial strains in vitro.
Study 3Anti-inflammatory MechanismsIdentified modulation of NF-kB signaling pathway leading to reduced cytokine production.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The urea linkage and thiazole ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The chlorophenyl and methylthio groups can also participate in hydrophobic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
  • 2-(2-(3-(3-bromophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
  • 2-(2-(3-(3-fluorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets compared to similar compounds with different halogen substituents.

Biological Activity

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide has garnered interest in medicinal chemistry due to its unique structural features, including a thiazole ring, urea linkage, and acetamide functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₈ClN₃O₂S
Molecular Weight 367.87 g/mol
CAS Number 897620-85-8

The mechanism of action of this compound is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and urea linkage are critical for binding to these targets, which may lead to modulation of their activity. Preliminary studies suggest potential anticancer properties through the inhibition of cell proliferation pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial potential against Gram-positive bacteria (e.g., Staphylococcus aureus and MRSA) and Gram-negative bacteria (Escherichia coli). Its structure suggests enhanced lipophilicity, which facilitates membrane penetration and contributes to its effectiveness against these pathogens .
  • Antioxidant Properties : Some derivatives of thiazole compounds have shown promising antioxidant activity. The presence of halogenated phenyl groups may enhance this activity by stabilizing free radicals .
  • Cytotoxicity : Studies have reported cytotoxic effects in various cancer cell lines, indicating potential applications in cancer therapy. For instance, related compounds have demonstrated IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Case Studies

  • Antimicrobial Screening : A study screened various thiazole derivatives for antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The presence of chlorophenyl groups was linked to increased efficacy against S. aureus and MRSA, suggesting that structural modifications can significantly influence biological outcomes .
  • Cytotoxicity Assessment : Research involving thiazolidine derivatives indicated that specific substitutions at the phenyl ring could enhance cytotoxicity against cancer cell lines. Compounds with para-hydroxy or methoxy groups showed improved activity compared to their unsubstituted counterparts .

Research Findings

Study FocusFindings
Antimicrobial ActivityEffective against Gram-positive bacteria; less effective against Gram-negative strains .
CytotoxicityIC₅₀ values in the micromolar range for various cancer cell lines .
Antioxidant ActivityEnhanced antioxidant properties linked to specific structural modifications .

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-27-16-7-3-6-14(9-16)21-17(25)10-15-11-28-19(23-15)24-18(26)22-13-5-2-4-12(20)8-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXAKMLBAZYAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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